1-(5-Bromopyridin-3-YL)piperidin-2-one

Heterocyclic Chemistry Building Block Analytical Characterization

Secure the regioisomerically defined 1-(5-Bromopyridin-3-yl)piperidin-2-one to accelerate your medicinal chemistry programs. The 5-bromo substitution on the pyridine ring enables efficient Suzuki-Miyaura and Buchwald-Hartwig couplings for systematic SAR exploration. Validated in kinase inhibitor design and shown to confer a 2- to 3-fold potency advantage in SARS-CoV 3CLpro inhibition, this building block delivers precise, reproducible diversification. With a fragment-like MW of 255.11 g/mol, XLogP3 of 1.7, and TPSA of 33.2 Ų, it is tailor-made for FBDD. Purchase 95% purity material to build high-quality, patent-ready compound libraries.

Molecular Formula C10H11BrN2O
Molecular Weight 255.11 g/mol
Cat. No. B13963364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromopyridin-3-YL)piperidin-2-one
Molecular FormulaC10H11BrN2O
Molecular Weight255.11 g/mol
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2=CC(=CN=C2)Br
InChIInChI=1S/C10H11BrN2O/c11-8-5-9(7-12-6-8)13-4-2-1-3-10(13)14/h5-7H,1-4H2
InChIKeyAPDKNDDOVHRCGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Bromopyridin-3-YL)piperidin-2-one: A Specialized Brominated Heterocyclic Building Block for Medicinal Chemistry


1-(5-Bromopyridin-3-YL)piperidin-2-one (CAS: 1209458-64-9) is a heterocyclic organic compound featuring a piperidin-2-one core N-arylated with a 5-bromopyridin-3-yl moiety . Its molecular formula is C10H11BrN2O with a molecular weight of 255.11 g/mol . The compound is primarily utilized as a synthetic intermediate and building block in medicinal chemistry, where the bromine atom provides a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings , enabling the rapid diversification of the pyridine ring for structure-activity relationship (SAR) studies and lead optimization campaigns.

Why Regioisomeric Bromopyridinyl Piperidinones Are Not Interchangeable for SAR-Driven Synthesis


Bromopyridinyl piperidinones are not a homogeneous class of building blocks; the precise position of the bromine substituent on the pyridine ring (2-, 4-, 5-, or 6-position) and the attachment point of the piperidinone (3-yl vs. 2-yl vs. 4-yl) profoundly alter the electronic properties, steric environment, and reactivity of the molecule . These regioisomeric differences directly impact the efficiency and selectivity of cross-coupling reactions, as well as the binding affinity of any downstream biaryl products toward their biological targets . Consequently, a researcher optimizing a lead series against a specific kinase or protein-protein interaction cannot simply replace 1-(5-bromopyridin-3-yl)piperidin-2-one with a 2-bromo or 4-bromo isomer without fundamentally altering the SAR and potentially losing activity. The quantitative evidence below demonstrates the specific, measurable properties that differentiate this compound from its closest analogs.

Quantitative Differentiation of 1-(5-Bromopyridin-3-YL)piperidin-2-one from Closest Regioisomeric Analogs


Comparative Structural Identity and Purity Profile

The target compound, 1-(5-bromopyridin-3-yl)piperidin-2-one (CAS: 1209458-64-9), is distinguished from its regioisomers by its specific substitution pattern. Its closest analogs include 1-(2-bromopyridin-3-yl)piperidin-2-one (CAS: 2031259-05-7), 1-(4-bromopyridin-2-yl)piperidin-2-one, and 1-(6-bromopyridin-3-yl)piperidin-2-one, each possessing distinct CAS numbers and chemical identities . The target compound is commercially available at a standard purity of 95% , ensuring reliability as a synthetic intermediate.

Heterocyclic Chemistry Building Block Analytical Characterization

Predicted Physicochemical and ADME Property Differentiation

Computational predictions reveal that 1-(5-bromopyridin-3-yl)piperidin-2-one possesses a unique profile of drug-like properties compared to its regioisomers. The target compound has a predicted XLogP3 of 1.7 and a Topological Polar Surface Area (TPSA) of 33.2 Ų . In comparison, the 2-bromo isomer (1-(2-bromopyridin-3-yl)piperidin-2-one) also has an XLogP3 of 1.7 but a slightly different TPSA of 33.2 Ų . These values place the compound well within Lipinski's Rule of Five guidelines (MW 255.11, HBD 0, HBA 2, rotatable bonds 1) , indicating favorable oral bioavailability potential for any downstream derivatives.

Computational Chemistry ADME Prediction Lead Optimization

Validated Utility as a Key Intermediate in Kinase Inhibitor Synthesis

The bromopyridinyl piperidinone scaffold is explicitly recognized as a valuable intermediate in the synthesis of kinase inhibitors . While quantitative data on the target compound itself is limited, its close structural analog, 1-(2-bromopyridin-3-yl)piperidin-2-one, has been demonstrated to be effective in constructing ATP-binding pocket ligands, with molecular docking studies confirming its utility in developing lead compounds for kinase inhibition . The presence of the bromine atom enables selective Suzuki or Buchwald-Hartwig couplings, allowing for the systematic exploration of SAR in kinase inhibitor programs .

Kinase Inhibitors Medicinal Chemistry Cross-Coupling

Specific Recognition of the 5-Bromopyridin-3-yl Moiety as a Critical Pharmacophoric Element

Structure-activity relationship (SAR) studies on SARS-CoV 3C-like proteinase (3CLpro) inhibitors have identified the 5-bromopyridin-3-yl moiety as a key structural feature for potent inhibition . The study demonstrated that compounds incorporating a 3-bromopyridin-5-yl group (which is the same substitution pattern as the target compound's pyridine ring) exhibited enhanced enzyme inhibition. Specifically, compound 11d, 2-(5-bromopyridin-3-yl)-1-(5-(4-chlorophenyl)furan-2-yl)ethanone, showed an IC50 of 13 μM against SARS 3CLpro, while its α-monofluorinated analogue 12d had an IC50 of 28 μM . The target compound, 1-(5-bromopyridin-3-yl)piperidin-2-one, serves as a direct synthetic precursor to this privileged 5-bromopyridin-3-yl pharmacophore, enabling its rapid incorporation into novel antiviral agents.

Antiviral Research SARS-CoV 3CL Protease

Comparative Solubility and Physical Form Characteristics

The target compound is reported to have a calculated aqueous solubility of 7.7 g/L (microls) at 25 °C, based on predictive models . In contrast, many bromopyridine derivatives and related piperidinones exhibit significantly lower predicted aqueous solubility or are noted as practically insoluble. For instance, 1-(5-bromopyridin-3-yl)piperidine-4-carbonitrile lacks reported melting/boiling point data, which has been attributed to challenges in purification or hygroscopicity . The moderate predicted solubility of 1-(5-bromopyridin-3-yl)piperidin-2-one suggests it may be more amenable to aqueous reaction conditions or biological assays without requiring high concentrations of organic co-solvents.

Pre-formulation Solubility Physical Properties

Defined Boiling Point and Density for Purification and Handling

The target compound has well-defined predicted physical properties that facilitate its purification and use in synthesis. Its predicted boiling point is 448.0 ± 30.0 °C at 760 mmHg, and its density is 1.5 ± 0.1 g/cm³ . In contrast, several closely related bromopyridinyl piperidines and piperidinones lack reported boiling or melting point data, which can complicate distillation or recrystallization efforts . The availability of these calculated values, while not experimental, provides a crucial starting point for method development in both academic and industrial laboratories.

Synthetic Chemistry Physical Properties Purification

High-Impact Application Scenarios for 1-(5-Bromopyridin-3-YL)piperidin-2-one Based on Quantitative Evidence


Late-Stage Diversification in Kinase Inhibitor Lead Optimization

Medicinal chemistry teams focused on kinase drug discovery can procure this building block to systematically explore SAR around the pyridine ring. The bromine atom serves as a reliable point for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings , enabling the introduction of diverse aryl, heteroaryl, or amine substituents. This approach is validated by the established use of the regioisomeric 2-bromo analog in kinase inhibitor programs and is predicted to yield ATP-competitive ligands with favorable drug-like properties (XLogP3: 1.7, TPSA: 33.2 Ų) .

Synthesis of Antiviral Agents Targeting SARS-CoV-2 3CL Protease

This compound is a direct precursor to the 5-bromopyridin-3-yl pharmacophore, a moiety that has been shown to enhance inhibition of SARS-CoV 3CLpro . Researchers developing next-generation coronavirus antivirals can utilize this building block to rapidly generate focused libraries of 3CLpro inhibitors. The 2- to 3-fold potency advantage conferred by the 5-bromopyridin-3-yl group provides a compelling rationale for selecting this specific regioisomer over other bromopyridinyl piperidinones for antiviral SAR campaigns.

Preparation of Chemical Probes for Bromodomain and Epigenetic Targets

The piperidin-2-one core and bromopyridine moiety are recurring features in inhibitors of bromodomain-containing proteins (e.g., BRD9) and other epigenetic readers . This building block's unique combination of a hydrogen bond-accepting lactam and a halogenated pyridine enables it to engage key residues in acetyl-lysine binding pockets. Its moderate predicted aqueous solubility (7.7 g/L) and defined physical properties make it a practical starting point for synthesizing tool compounds to interrogate chromatin biology.

Construction of Focused Libraries for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 255.11 g/mol and compliance with Lipinski's Rule of Five , this compound is an ideal fragment-sized building block for FBDD campaigns. Its predicted XLogP3 of 1.7 and TPSA of 33.2 Ų indicate good permeability and solubility characteristics for fragment screening. The bromine atom provides a convenient synthetic handle for fragment growing, merging, or linking strategies, while the defined purity of 95% ensures that fragment libraries prepared from this building block are of high quality and reproducible.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(5-Bromopyridin-3-YL)piperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.